Dibutylphosphinic acid
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Overview
Description
Dibutylphosphinic acid is an organophosphorus compound with the molecular formula C8H19O2P. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its ability to act as a ligand, forming complexes with metal ions, and is utilized in various industrial and research settings .
Preparation Methods
Dibutylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis . Another method includes the oxidation of dibutylphosphine with hydrogen peroxide . Industrial production often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dibutylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutylphosphine oxide.
Reduction: Reduction reactions can convert it back to dibutylphosphine.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutylphosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibutylphosphinic acid exerts its effects involves its ability to form stable complexes with metal ions. This complexation can alter the chemical properties of the metal ions, making them more or less reactive depending on the application . The molecular targets include various metal ions, and the pathways involved often relate to the stabilization or destabilization of these ions in different chemical environments .
Comparison with Similar Compounds
Dibutylphosphinic acid can be compared with other similar organophosphorus compounds such as:
Tributylphosphine oxide: Similar in structure but with three butyl groups instead of two.
Tripropyl phosphate: Contains three propyl groups and a phosphate moiety.
Dibutylphosphorylacetic acid: Similar in structure but with an additional acetic acid group.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring selective metal ion extraction and complexation .
Properties
CAS No. |
866-32-0 |
---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
dibutylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
KSHDLNQYVGBYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)O |
Origin of Product |
United States |
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